molecular formula C13H12N2O2 B2369636 N-(3-methoxyphenyl)pyridine-4-carboxamide CAS No. 51643-61-9

N-(3-methoxyphenyl)pyridine-4-carboxamide

Cat. No.: B2369636
CAS No.: 51643-61-9
M. Wt: 228.251
InChI Key: AQDFOWWIQOKIRU-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)pyridine-4-carboxamide is a small-molecule carboxamide derivative featuring a pyridine ring substituted at the 4-position with a carboxamide group linked to a 3-methoxyphenyl moiety. This compound belongs to a broader class of pyridine carboxamides, which are explored for diverse biological activities, including kinase inhibition, antiangiogenesis, and antimicrobial effects . Its structure-activity relationship (SAR) is influenced by the position of the methoxy group on the phenyl ring and the substitution pattern on the pyridine core.

Properties

IUPAC Name

N-(3-methoxyphenyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-17-12-4-2-3-11(9-12)15-13(16)10-5-7-14-8-6-10/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDFOWWIQOKIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, isonicotinoyl chloride hydrochloride (1.2 equiv) is added portionwise to a stirred solution of 3-methoxyaniline (1.0 equiv) in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere. Triethylamine (2.5 equiv) is introduced as a base to neutralize the generated HCl. The reaction mixture is gradually warmed to room temperature and stirred for 12–16 hours. Post-reaction workup involves sequential washing with dilute HCl (5%), saturated NaHCO₃, and brine, followed by drying over anhydrous Na₂SO₄ and solvent evaporation.

Crude product purification via silica gel chromatography (ethyl acetate/hexane, 1:3) yields this compound as a white crystalline solid. Patent data from analogous syntheses report yields of 68–75% under optimized conditions. Key advantages of this method include minimal reaction steps and high atom economy. However, the hygroscopic nature and handling challenges of isonicotinoyl chloride necessitate stringent anhydrous conditions.

In Situ Acid Chloride Formation with Triphosgene

An alternative approach avoids isolated acid chloride handling by generating pyridine-4-carbonyl chloride in situ from pyridine-4-carboxylic acid using triphosgene (bis(trichloromethyl) carbonate). This method, adapted from PMC7770833, enhances safety and scalability.

Stepwise Synthesis and Mechanistic Insights

Pyridine-4-carboxylic acid (1.0 equiv) is suspended in dry tetrahydrofuran (THF), followed by the addition of triphosgene (0.35 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at −10°C. The mixture is stirred for 1 hour to form the acyl chloride intermediate, after which 3-methoxyaniline (1.05 equiv) is added dropwise. The reaction proceeds at 0°C for 3 hours, followed by room temperature stirring for an additional 12 hours. Quenching with ice water precipitates the product, which is filtered and recrystallized from ethanol to afford the target compound in 70–78% yield.

This method’s critical advantage lies in circumventing the isolation of moisture-sensitive intermediates. However, excess triphosgene requires careful neutralization, and DIPEA’s high boiling point complicates solvent recovery.

Alternative Synthetic Approaches

Hydrolysis of Nitrile Precursors

Patent WO2017043563A1 describes nitrile-to-amide conversions under acidic conditions, though this route is less direct for this compound. Pyridine-4-carbonitrile derivatives could theoretically undergo hydrolysis with concentrated HCl at reflux, but this method remains speculative without explicit literature support for this specific substrate.

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time (h) Key Advantages Limitations
Direct Acylation 68–75 12–16 High atom economy, minimal steps Hygroscopic reagents, stringent conditions
In Situ Chloride 70–78 15 Safer intermediate handling Complex workup, solvent recovery challenges
Coupling Reagents 65–72 24 Mild conditions, no acid chlorides High cost, byproduct removal difficulties

Analytical Characterization

Successful synthesis is confirmed via spectroscopic methods:

  • 1H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.76 (d, J = 4.8 Hz, 2H, Py-H), 7.82 (d, J = 4.8 Hz, 2H, Py-H), 7.35 (t, J = 8.2 Hz, 1H, Ar-H), 6.72–6.68 (m, 3H, Ar-H), 3.79 (s, 3H, OCH₃).
  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
  • Melting Point : 148–150°C (lit. 149°C).

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(3-hydroxyphenyl)pyridine-4-carboxamide.

    Reduction: The carboxamide group can be reduced to an amine, resulting in the formation of N-(3-methoxyphenyl)pyridine-4-amine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products Formed

    Oxidation: N-(3-hydroxyphenyl)pyridine-4-carboxamide

    Reduction: N-(3-methoxyphenyl)pyridine-4-amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)pyridine-4-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The methoxy and carboxamide groups may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitution on the Phenyl Ring

Positional Isomerism of Methoxy Group
  • N-(4-Methoxyphenyl)Pyridine-3-Carboxamide (): The methoxy group is at the 4-position of the phenyl ring, and the carboxamide is at the 3-position of the pyridine. Key Differences: Higher logP (1.81 vs. ~1.5 estimated for the 3-methoxy analogue) and altered hydrogen bonding (1 H-bond donor vs. 1 in the target compound). The 3-carboxamide position may reduce steric hindrance compared to 4-carboxamide derivatives .
  • N-(2-Methoxyphenyl)Pyridine-4-Carboxamide ():

    • Methoxy at the 2-position of the phenyl ring.
    • Biological Relevance : Demonstrated insecticidal activity against Aulacaspis tubercularis (white mango scale insect), with a general mortality rate of 72–89% at 500 ppm. The 2-methoxy group may enhance interaction with insect-specific targets compared to 3-methoxy derivatives .
Poly-Substituted Phenyl Rings
  • Ftivazide and Verazide (): Ftivazide: 3,5-Dimethoxyphenyl substitution. Verazide: 3,4-Dimethoxyphenyl substitution. Activity: Both exhibit antibacterial properties, with enhanced potency compared to monosubstituted analogues. The additional methoxy groups likely improve membrane permeability or target binding .

Substitution on the Pyridine Ring

Halogenated Derivatives
  • 2-Chloro-N-(3-Methoxyphenyl)Pyridine-4-Carboxamide (): A chloro group at the 2-position of the pyridine ring. Impact: Chlorination increases molecular weight (MW: ~263 vs.
Thiazole Hybrids
  • Compound 3k ():
    • Hybrid structure with a thiazole ring fused to pyridine.
    • Activity : Superior antiangiogenic effects (IC₅₀ = 0.8 µM in HUVEC migration assays) compared to Vandetanib. The thiazole moiety contributes to improved binding to VEGF receptors .

Pharmacological Profiles

Antiangiogenic Activity
  • N-(3-Methoxyphenyl)Pyridine-4-Carboxamide (Inferred from Analogues):
    • Predicted to inhibit angiogenesis via VEGF pathways, similar to compound 3k (). However, the absence of a thiazole ring may reduce potency compared to 3k (30 mg/kg/day dosage required for tumor suppression in vivo) .
Antibacterial Activity
  • Comparison with Hydrazone Derivatives ():
    • N-(3-Chloro-2-(4-Nitrophenyl)-4-Oxoazetidin-1-yl)Pyridine-4-Carboxamide ():
  • Exhibits antidepressant and nootropic activities (ED₅₀ = 25 mg/kg). The nitro group enhances blood-brain barrier penetration . Ftivazide: MIC = 4 µg/mL against S. aureus, attributed to the 3,5-dimethoxy motif .

Structural and Physicochemical Comparison

Table 1: Key Properties of Selected Analogues

Compound Name Phenyl Substitution Pyridine Substitution logP Bioactivity (Highlight) Reference
This compound 3-OCH₃ 4-Carboxamide ~1.5 Antiangiogenic (Predicted)
N-(4-Methoxyphenyl)Pyridine-3-Carboxamide 4-OCH₃ 3-Carboxamide 1.81 N/A (High logP suggests CNS use)
Ftivazide 3,5-(OCH₃)₂ 4-Carboxamide 2.1 Antibacterial (MIC = 4 µg/mL)
2-Chloro-N-(3-Methoxyphenyl)Pyridine-4-Carboxamide 3-OCH₃ 2-Cl, 4-Carboxamide 2.3 Kinase inhibition (Potential)
Compound 3k 3-OCH₃ Thiazole hybrid 3.0 Antiangiogenic (IC₅₀ = 0.8 µM)

Structure-Activity Relationship (SAR) Trends

Methoxy Position :

  • 3-Methoxy (Target Compound): Balances solubility and target affinity.
  • 2-Methoxy (): Enhances insecticidal activity due to steric effects.
  • 3,4- or 3,5-Dimethoxy (): Boosts antibacterial potency via increased hydrophobicity and target engagement .

Pyridine Modifications :

  • 4-Carboxamide : Optimal for kinase binding (e.g., Met kinase inhibition in ).
  • Halogenation (): Improves electrophilicity for covalent target binding.

Biological Activity

N-(3-methoxyphenyl)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data and research findings.

Chemical Structure and Properties

This compound belongs to the class of pyridine derivatives, characterized by a pyridine ring substituted with a methoxyphenyl group at the nitrogen atom and a carboxamide functional group. This structural configuration is pivotal for its biological activity.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound. For instance, studies have demonstrated its effectiveness against various bacterial strains, including resistant strains like E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits potent activity:

Microorganism MIC (µg/mL) Reference
E. coli6.25
S. aureus6.25
K. pneumoniae12.5

These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays targeting different cancer cell lines. Notably, it has shown promising cytotoxic effects against several types of cancer cells:

Cell Line IC50 (µM) Reference
HEPG2 (Liver)1.18 ± 0.14
MCF7 (Breast)0.67 ± 0.10
PC-3 (Prostate)0.80 ± 0.12

These IC50 values indicate that the compound is effective at low concentrations, suggesting its potential as a therapeutic agent in cancer treatment.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to modulate enzyme activity or receptor signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against resistant bacterial strains. The results indicated significant inhibition of growth at low concentrations, highlighting its potential role in treating infections caused by drug-resistant pathogens .
  • Anticancer Activity Assessment : Another investigation focused on the anticancer properties of this compound against multiple cancer cell lines using the MTT assay. The findings revealed that it effectively induced cell death in a dose-dependent manner, making it a candidate for further development as an anticancer drug .

Q & A

Q. What computational methods are suitable for predicting the ADMET profile of this compound?

  • Methodological Answer :
  • In Silico Tools : SwissADME for bioavailability radar, ProTox-II for toxicity endpoints (e.g., hepatotoxicity) .
  • MD Simulations : GROMACS for predicting blood-brain barrier permeability or renal clearance pathways .

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